![molecular formula C43H43NO3 B14199350 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde CAS No. 869211-55-2](/img/structure/B14199350.png)
4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and functional groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Métodos De Preparación
The synthesis of 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.
Aplicaciones Científicas De Investigación
4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of devices like OLEDs.
Comparación Con Compuestos Similares
4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde can be compared with similar compounds such as:
4-(Bis{4-[2-(4-ethynylphenyl)ethenyl]phenyl}amino)benzaldehyde: This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
4-(Bis{4-[2-(4-diphenylamino)ethenyl]phenyl}amino)benzaldehyde: Another similar compound with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique electronic properties, making it particularly suitable for optoelectronic applications.
Propiedades
Número CAS |
869211-55-2 |
|---|---|
Fórmula molecular |
C43H43NO3 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
4-[4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]anilino]benzaldehyde |
InChI |
InChI=1S/C43H43NO3/c1-3-5-31-46-42-27-17-36(18-28-42)9-7-34-11-21-39(22-12-34)44(41-25-15-38(33-45)16-26-41)40-23-13-35(14-24-40)8-10-37-19-29-43(30-20-37)47-32-6-4-2/h7-30,33H,3-6,31-32H2,1-2H3 |
Clave InChI |
NIDYLIKGEJWZKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)OCCCC)C5=CC=C(C=C5)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


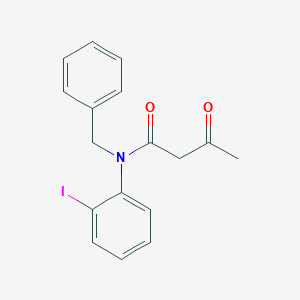
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
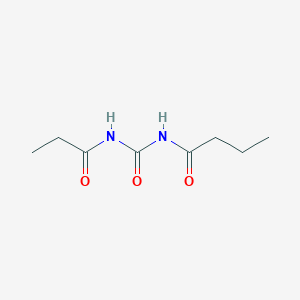
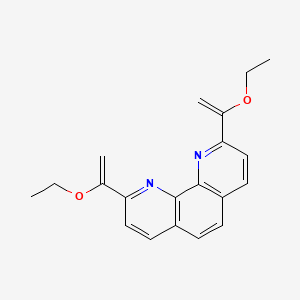
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)
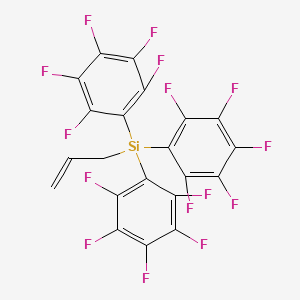
![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
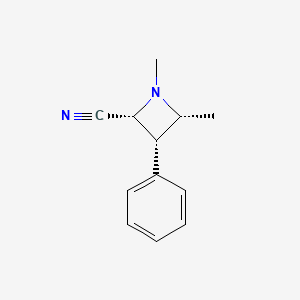


![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14199351.png)
